Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Calcium Glycinate has been studied for its potential role in regulating bone tissue metabolism, particularly in the development of experimental osteoporosis in mice and during the healing of rat tibial fractures .
Methods of Application or Experimental Procedures: The complex Ca(Gly)2 was synthesized and the chemical composition and structure of this chelate were studied . The effects of this compound on the body’s metabolic processes were analyzed using physicochemical methods followed by quantum mechanical calculations of molecular geometry using computer models .
Results or Outcomes: The data reported demonstrate the potential for using calcium glycinate as an agent compensating for bone tissue calcium deficiency . The complex Ca(Gly)2 was synthesized and the chemical composition and structure of this chelate were studied .
Specific Scientific Field: Food and Drug Control
Summary of the Application: Calcium Glycinate, along with Magnesium Glycinate and Zinc Glycinate, are considered new-type and ideal nutrient supplements, which have satisfactory physico-chemical properties and bioactivities . They are important for prophylaxis and treatment of metal deficiency .
Methods of Application or Experimental Procedures: The structures of these species were assessed using a couple of analytical tools . The solubilities of chelated metal glycinates were compared with the corresponding metal oxides (calcium oxide, zinc oxide, magnesium oxide) .
Results or Outcomes: The structural characterization shows that the metal ion is bonded to the amino and carboxyl group to form two five-membered rings . The solubilities of chelated metal glycinates were found to be better than the corresponding metal oxides .
Calcium glycinate is a chelated compound formed from glycine and calcium ions, represented by the molecular formula and a molecular weight of approximately 117.16 g/mol. It is often utilized as a dietary supplement due to its bioavailability and role in calcium supplementation. The compound is characterized by its high solubility in water, making it advantageous for various nutritional applications. Calcium glycinate is recognized for its relatively stable chemical structure and its ability to provide both nutritional and therapeutic benefits.
Calcium is essential for bone mineralization and maintaining strong bones. Calcium glycinate supplements provide calcium that can be absorbed by the body and deposited in bones []. The chelated structure with glycine might improve its bioavailability compared to other calcium sources []. However, the exact mechanism by which calcium glycinate promotes bone health needs further research [].
The synthesis of calcium glycinate can be achieved using various methods:
Calcium glycinate has a variety of applications, including:
Research into the interactions of calcium glycinate with other compounds indicates that it may enhance the bioavailability of certain nutrients when taken together. For instance:
Several compounds share similarities with calcium glycinate, particularly in their chelation properties or nutritional roles. These include:
Compound | Composition | Unique Features |
---|---|---|
Magnesium Glycinate | Magnesium + Glycine | Higher solubility and bioavailability for magnesium |
Zinc Glycinate | Zinc + Glycine | Supports immune function and skin health |
Iron Glycinate | Iron + Glycine | Enhances iron absorption without gastrointestinal discomfort |
Calcium Citrate | Calcium + Citric Acid | More common for general calcium supplementation but less soluble than glycinate |
Calcium glycinate stands out due to its dual role as both a source of calcium and an amino acid, providing unique benefits in terms of absorption and utilization within the body.
The synthesis of calcium glycinate revolves around optimizing the coordination chemistry between glycine and calcium ions, with industrial methods balancing efficiency, yield, and product purity.
The chelation of calcium by glycine involves the formation of stable complexes through interactions between calcium ions and glycine’s amino and carboxylate groups. At neutral or alkaline pH, glycine undergoes deprotonation, enabling stronger binding via its α-amino group and carboxylate oxygen [2]. Density functional theory (DFT) calculations confirm that deprotonated glycine forms shorter and more stable bonds with calcium, with bond lengths decreasing by approximately 0.1–0.3 Å compared to protonated forms [2].
Key factors influencing coordination efficiency include:
Recent studies highlight synergistic effects in mixed-ligand systems. For example, combining glycine with malate (as in DimaCal™ di-calcium malate) increases calcium solubility by 40% compared to glycinate alone, likely due to additional carboxylate binding sites [3].
Method | Reactants | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Aqueous Synthesis [1] | Glycine, CaO, Ca(CH₃COO)₂, H₂O | 70°C, 2 hrs, stirring | 85 | 92 |
Ultrasonic [4] | Glycine, CaCl₂, ethanol | 50°C, ultrasonic 40 kHz, 1 hr | 91 | 95 |
Solvent-Free [5] | Glycine, CaCO₃ | Microwave, 100°C, 30 mins | 78 | 88 |
Scaling laboratory synthesis to industrial production introduces challenges in maintaining consistent product quality and cost-effectiveness.
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Binding Constant (log K) | 3.2 ± 0.1 [2] | 3.0 ± 0.3 [3] |
Reaction Time | 2 hrs | 4 hrs |
Energy Consumption | 150 kWh/kg | 100 kWh/kg [4] |